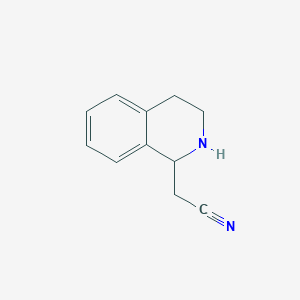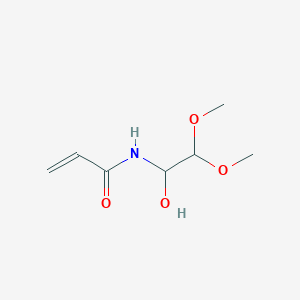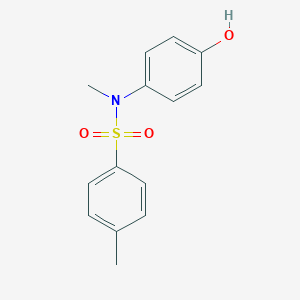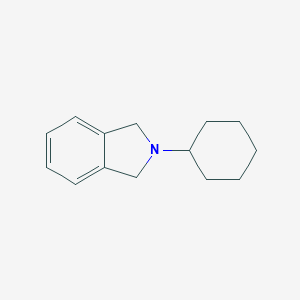
2-Cyclohexyl-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2,3-dihydro-1H-isoindole, also known as CHDI, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CHDI is a heterocyclic compound that contains a cyclohexyl ring and an isoindole ring. It has a molecular formula of C13H17N and a molecular weight of 187.28 g/mol.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2,3-dihydro-1H-isoindole involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the expression of genes involved in cancer progression. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the growth of various bacteria and viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole in lab experiments is its potential for use in drug discovery and development. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been shown to have activity against various diseases, and its mechanism of action has been studied extensively. However, one limitation of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Cyclohexyl-2,3-dihydro-1H-isoindole. One area of focus is the development of 2-Cyclohexyl-2,3-dihydro-1H-isoindole derivatives that have increased potency and selectivity for specific enzymes and proteins. Another area of focus is the evaluation of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in animal models of disease, which may provide insight into its potential as a therapeutic agent. Additionally, the use of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in combination with other drugs or therapies may be explored to enhance its efficacy.
Méthodes De Synthèse
2-Cyclohexyl-2,3-dihydro-1H-isoindole can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative and an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reduction of a cyclohexylidene derivative of indole with a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, neurodegenerative diseases, and infectious diseases. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Propriétés
Numéro CAS |
117135-94-1 |
|---|---|
Nom du produit |
2-Cyclohexyl-2,3-dihydro-1H-isoindole |
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
2-cyclohexyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H19N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h4-7,14H,1-3,8-11H2 |
Clé InChI |
BZMWURMWIVLKQI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC3=CC=CC=C3C2 |
SMILES canonique |
C1CCC(CC1)N2CC3=CC=CC=C3C2 |
Synonymes |
2-CYCLOHEXYL-2,3-DIHYDRO-1H-ISOINDOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



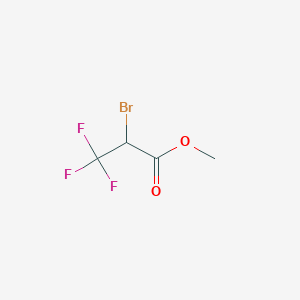
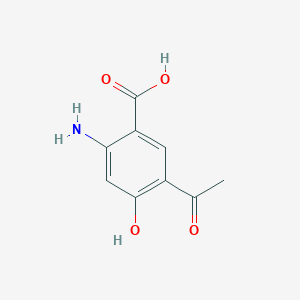
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

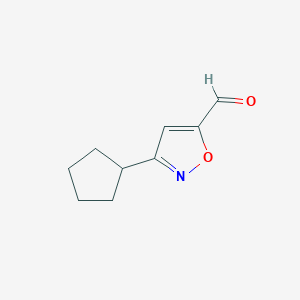

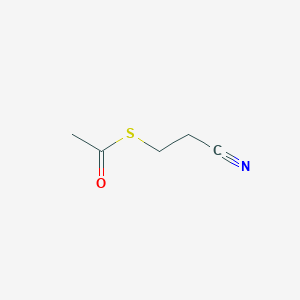

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)

